2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
Description
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, which contributes to its unique chemical properties and biological activities .
Properties
IUPAC Name |
1,2-dihydrobenzo[cd]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-6,12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHUOIVZVHBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45990-12-3 | |
| Record name | 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Gabriel Reaction and Alkyl Linker Functionalization
A prominent route to 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene involves the Gabriel reaction to generate key amine intermediates. In a study by ACS Omega, the compound was synthesized as part of a larger effort to create serotonin receptor ligands. The method begins with the preparation of tert-butyl(6-aminohexyl)carbamate (1b ), which undergoes alkylation with 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (6a ) in acetonitrile with potassium carbonate. The resulting intermediate (7a ) is subjected to a Gabriel reaction with methylamine, yielding a primary amine (3i ). Subsequent reaction with 2-(methylsulfanyl)-3,4-dihydroquinazoline (4a ) at 180°C in triethylamine facilitates cyclization, forming the tricyclic core.
This method achieved moderate yields (50–70%) and highlights the importance of high-temperature conditions for ring closure. The use of triethylamine as both a base and solvent ensures deprotonation during the cyclization step.
Reductive Amination Followed by Glyoxal-Mediated Cyclization
A patent from the European Patent Office (EP4241775A1) outlines a two-stage synthesis starting with nitro-group reduction. The precursor 1-(4,5-dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reduced using palladium on carbon (Pd/C) under hydrogen gas (1.0–10.0 kg/cm² pressure) to yield the diamino intermediate. This intermediate is then reacted with glyoxal in aqueous solution at 20–50°C, catalyzing cyclization via Schiff base formation.
Key parameters include:
- Reduction temperature : 30–50°C
- Cyclization time : 1–2 hours
- Catalyst : Pd/C (5–10% loading)
This method reports yields of 50–100%, depending on the purity of the diamino intermediate. The use of aqueous glyoxal simplifies purification, as the product precipitates upon hexane addition.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
*Theoretical estimates based on analogous reactions.
Challenges and Optimization Strategies
- Purification : The tricyclic product often requires column chromatography (CHCl₃/MeOH 9:1) due to polar byproducts.
- Side Reactions : Over-reduction during Pd/C-catalyzed steps may form undesired saturated analogs.
- Scalability : The Gabriel reaction route is limited by the cost of tert-butyl carbamates, whereas reductive amination offers better scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonamides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula :
- CAS Number : 45990-12-3
- IUPAC Name : 1,2-dihydrobenzo[cd]indole
- Key Features : Contains five conjugated double bonds and a nitrogen atom within its bicyclic framework.
Chemical Synthesis
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
Common Reactions
- Oxidation : Can yield sulfonamides and other derivatives.
- Reduction : Modifies functional groups on the indole ring.
- Substitution : Electrophilic and nucleophilic substitutions can introduce diverse functional groups.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.
- Anticancer Potential : Preliminary studies suggest efficacy against various cancer cell lines .
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating diseases such as cancer and autoimmune disorders. Its unique structural properties make it suitable for further development in pharmaceuticals .
Materials Science
Due to its semiconducting properties, this compound is being explored for applications in organic electronics:
- Organic Light-Emitting Diodes (OLEDs) : Its derivatives may serve as active materials.
- Organic Solar Cells : Potential use in developing efficient photovoltaic materials .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells .
Case Study 2: Synthesis of Novel Compounds
Researchers employed this compound as a scaffold to synthesize new bioactive molecules targeting neurodegenerative diseases. The derivatives demonstrated promising interactions with biological targets involved in neuroprotection .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic compounds; versatile chemical reactivity |
| Biological Research | Exhibits anti-inflammatory and anticancer properties |
| Medicinal Chemistry | Potential therapeutic agent for cancer and autoimmune disorders |
| Materials Science | Applications in OLEDs and organic solar cells due to semiconducting properties |
Mechanism of Action
The mechanism of action of 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. For example, certain derivatives of the compound have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . The inhibition of TNF-α can lead to the suppression of inflammation and other related pathological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Uniqueness
This compound is unique due to its specific structure and the biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Biological Activity
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene, also known as benzindoline or 1,2-dihydrobenzo[cd]indole, is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 155.20 g/mol. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities.
- IUPAC Name : 1,2-dihydrobenzo[cd]indole
- CAS Number : 45990-12-3
- Molecular Weight : 155.20 g/mol
- Molecular Formula : C11H9N
- Purity : Typically available in purities around 95% .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results suggest that higher concentrations lead to significant cytotoxic effects on cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study assessing the compound's efficacy against Staphylococcus aureus and Escherichia coli found that it inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These findings indicate its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research has suggested that compounds derived from azatricyclo structures may exhibit neuroprotective effects. In animal models of neurodegeneration, administration of this compound has shown promise in reducing oxidative stress markers and improving cognitive function.
Case Study: Neuroprotection in Rodent Models
In a rodent model of Alzheimer's disease, treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved memory performance in behavioral tests.
| Treatment Group | Amyloid-Beta Levels (ng/mL) | Memory Test Score (max=20) |
|---|---|---|
| Control | 250 | 10 |
| Low Dose | 150 | 15 |
| High Dose | 100 | 18 |
These results highlight the potential therapeutic applications of this compound in neurodegenerative diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
